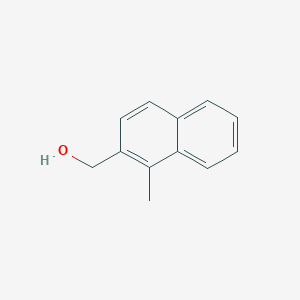
1-Methylnaphthalene-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylnaphthalene-2-methanol is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to the naphthalene ring. Naphthalene derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylnaphthalene-2-methanol can be achieved through several methods. One common approach involves the hydroxylation of 1-methylnaphthalene. This process typically uses a catalyst, such as a mixed acids-treated HBEA zeolite, to facilitate the reaction. The reaction conditions, including temperature and catalyst properties, play a crucial role in determining the yield and selectivity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic isomerization and crystallization processes. For instance, 1-methylnaphthalene can be isomerized to 2-methylnaphthalene using a fixed-bed reactor over mixed acids-treated HBEA zeolite. The reaction products are then separated through crystallization to obtain high-purity 2-methylnaphthalene, which can be further hydroxylated to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methylnaphthalene-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form 1-methylnaphthalene.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: 2-Methylnaphthoic acid
Reduction: 1-Methylnaphthalene
Substitution: Various substituted naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
1-Methylnaphthalene-2-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methylnaphthalene-2-methanol involves its interaction with various molecular targets and pathways. For instance, in microbial degradation, the compound is metabolized through hydroxylation and subsequent oxidation to form naphthoic acids. These metabolic pathways are facilitated by specific enzymes, such as hydroxylases and dehydrogenases, which catalyze the conversion of the compound into less toxic by-products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methylnaphthalene
- 2-Methylnaphthalene
- 1-Hydroxymethyl-2-methylnaphthalene
Comparison
1-Methylnaphthalene-2-methanol is unique due to the presence of both a hydroxymethyl and a methyl group on the naphthalene ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill. For example, the hydroxymethyl group enhances its reactivity in oxidation and substitution reactions compared to 1-methylnaphthalene and 2-methylnaphthalene .
Eigenschaften
Molekularformel |
C12H12O |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
(1-methylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C12H12O/c1-9-11(8-13)7-6-10-4-2-3-5-12(9)10/h2-7,13H,8H2,1H3 |
InChI-Schlüssel |
CAZAKZQHCQEODF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=CC=CC=C12)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















